N-(4-chloro-2-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
Description
N~5~-(4-Chloro-2-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring substituted with a nitro group, a carboxamide group, and a 4-chloro-2-fluorophenyl group, making it a molecule of interest in various chemical and biological studies.
Properties
Molecular Formula |
C12H10ClFN4O3 |
|---|---|
Molecular Weight |
312.68 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10ClFN4O3/c1-6-10(18(20)21)11(17(2)16-6)12(19)15-9-4-3-7(13)5-8(9)14/h3-5H,1-2H3,(H,15,19) |
InChI Key |
HXDPRIKNEBIENU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(4-chloro-2-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions
Formation of the Pyrazole Core: The synthesis begins with the condensation of 4-chloro-2-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Nitration: The pyrazole derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Carboxamide Formation: The final step involves the reaction of the nitro-pyrazole with dimethylamine and a suitable coupling agent like carbonyldiimidazole to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of N5-(4-chloro-2-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N~5~-(4-chloro-2-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Ammonia, primary or secondary amines, thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
N~5~-(4-chloro-2-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is utilized in several fields:
Chemistry: As a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N5-(4-chloro-2-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological macromolecules, influencing their activity. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N~5~-(4-chlorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide: Lacks the fluorine substituent, which may affect its reactivity and binding properties.
N~5~-(4-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide: Lacks the chlorine substituent, potentially altering its chemical behavior and biological activity.
N~5~-(4-chloro-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide:
Uniqueness
N~5~-(4-chloro-2-fluorophenyl)-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups enhances its stability and reactivity, while the nitro group provides a site for redox reactions, making it a versatile compound in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
